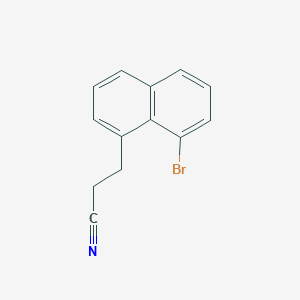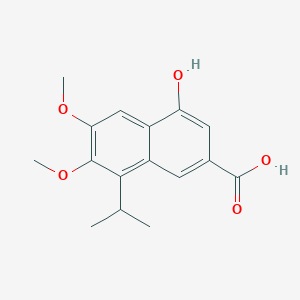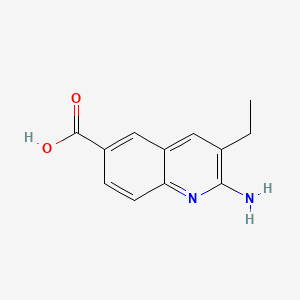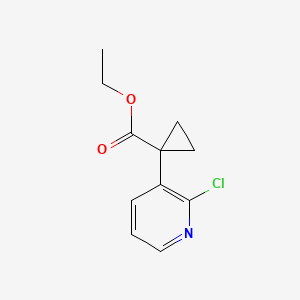
Ethyl 1-(2-chloro-3-pyridinyl)cyclopropanecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(2-chloro-3-pyridinyl)cyclopropanecarboxylate is a chemical compound that belongs to the class of cyclopropanecarboxylates It is characterized by the presence of a cyclopropane ring, a pyridine ring, and an ethyl ester group
Synthetic Routes and Reaction Conditions:
Corey-Chaykovsky Reaction: This method involves the reaction of a cyclopropanation reagent, such as a sulfonium ylide, with a suitable pyridine derivative to form the cyclopropane ring.
Simmons-Smith Reaction: This reaction uses a dihalocarbenoid, typically generated from diiodomethane and zinc-copper couple, to cyclopropanate a pyridine derivative.
Cross-Coupling Reactions: Suzuki-Miyaura cross-coupling can be employed to couple a pyridine boronic acid with a cyclopropanecarboxylate derivative.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted pyridines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst are used.
Substitution: Nucleophiles like ammonia, amines, and halides are employed, often under acidic or basic conditions.
Major Products Formed:
Oxidation: Pyridine-2-carboxylic acid derivatives, pyridine-2-alcohols, and pyridine-2-ketones.
Reduction: Pyridine-2-ols and pyridine-2-amines.
Substitution: Various substituted pyridines, including halopyridines and alkylpyridines.
科学研究应用
Ethyl 1-(2-chloro-3-pyridinyl)cyclopropanecarboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting various diseases.
Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
作用机制
The mechanism by which Ethyl 1-(2-chloro-3-pyridinyl)cyclopropanecarboxylate exerts its effects involves interactions with molecular targets and pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the context of its application.
相似化合物的比较
Ethyl 1-(2-chloro-3-pyridinyl)cyclopropanecarboxylate is compared with other similar compounds to highlight its uniqueness:
Ethyl 1-(3-pyridinyl)cyclopropanecarboxylate: Lacks the chlorine substituent, leading to different reactivity and biological activity.
Ethyl 1-(2-chloro-4-pyridinyl)cyclopropanecarboxylate: Different position of the chlorine substituent on the pyridine ring, affecting its chemical properties.
Ethyl 1-(2-chloro-5-pyridinyl)cyclopropanecarboxylate:
These comparisons help in understanding the unique characteristics and potential advantages of this compound over its analogs.
属性
分子式 |
C11H12ClNO2 |
|---|---|
分子量 |
225.67 g/mol |
IUPAC 名称 |
ethyl 1-(2-chloropyridin-3-yl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H12ClNO2/c1-2-15-10(14)11(5-6-11)8-4-3-7-13-9(8)12/h3-4,7H,2,5-6H2,1H3 |
InChI 键 |
DQDVVKLSYLJYLW-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1(CC1)C2=C(N=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 5-hydroxy-, phenylmethyl ester](/img/structure/B15364760.png)

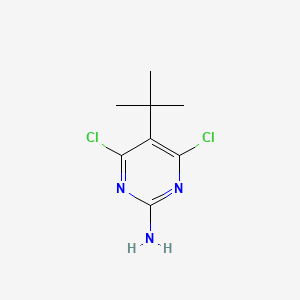
![Pyrazolo[1,5-a]pyridin-6-ylboronic acid](/img/structure/B15364771.png)

![7-Bromo-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B15364790.png)
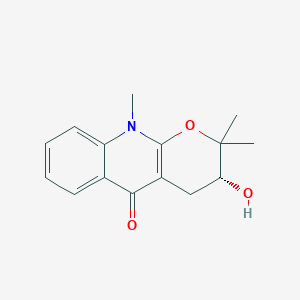
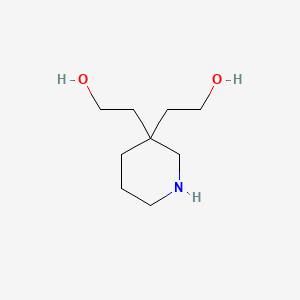
![Diethyl {[4-(dimethylamino)phenyl]methyl}propanedioate](/img/structure/B15364811.png)

![tert-butyl ((5-bromo-1H-benzo[d]imidazol-2-yl)methyl)carbamate](/img/structure/B15364825.png)
